molecular formula C17H20N2O B12110836 Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- CAS No. 1152522-38-7

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)-

Cat. No.: B12110836
CAS No.: 1152522-38-7
M. Wt: 268.35 g/mol
InChI Key: OOFPAHQJCNHXAS-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- is a compound that features a benzenemethanol core with a 4-phenyl-1-piperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- typically involves the reaction of phenylpiperazine with benzyl chloride under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

On an industrial scale, the synthesis of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group on the piperazine ring enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1152522-38-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

[4-(4-phenylpiperazin-1-yl)phenyl]methanol

InChI

InChI=1S/C17H20N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,20H,10-14H2

InChI Key

OOFPAHQJCNHXAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CO

Origin of Product

United States

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